molecular formula C8H11BO2S B1429195 5-Methyl-2-(methylthio)phenylboronic acid CAS No. 1259443-48-5

5-Methyl-2-(methylthio)phenylboronic acid

Cat. No. B1429195
M. Wt: 182.05 g/mol
InChI Key: QNLWXIOFGZGNAJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1259443-48-5 . It has a molecular weight of 182.05 and is a solid at room temperature . The IUPAC name for this compound is 5-methyl-2-(methylsulfanyl)phenylboronic acid .


Synthesis Analysis

The synthesis of boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to produce the boronic acid .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(methylthio)phenylboronic acid is 1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

5-Methyl-2-(methylthio)phenylboronic acid is a solid at room temperature . and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Targeted Drug Delivery

5-Methyl-2-(methylthio)phenylboronic acid, as a derivative of phenylboronic acid, has been utilized in the development of targeted drug delivery systems. For instance, phenylboronic acid-functionalized polymeric micelles have shown potential in targeting HepG2 cells, a type of liver cancer cell. These micelles, developed from amphiphilic block copolymers, can self-assemble in water and selectively deliver drugs to cancer cells, improving the efficacy of cancer treatment (Zhang et al., 2013).

Catalysis in Organic Synthesis

Phenylboronic acids, including 5-Methyl-2-(methylthio)phenylboronic acid, serve as catalysts or intermediates in organic synthesis. A notable example is their role in Suzuki-Miyaura cross-coupling reactions. For instance, a palladium complex with 2-(methylthio)aniline has been shown to efficiently catalyze C-C coupling reactions in water, a greener alternative to traditional methods (Rao et al., 2014).

Glucose-Responsive Materials

In the field of biomedical engineering, phenylboronic acid-based materials, including derivatives like 5-Methyl-2-(methylthio)phenylboronic acid, are used to create glucose-responsive systems. These materials have significant implications for insulin delivery, providing a basis for developing advanced drug delivery systems that respond to blood glucose levels (Ma & Shi, 2014).

Advanced Bio-Applications

The unique chemistry of phenylboronic acid and its derivatives, such as 5-Methyl-2-(methylthio)phenylboronic acid, allows for their use in various advanced bio-applications. These applications include drug delivery systems and biosensors, particularly those involving interactions with glucose and sialic acid (Lan & Guo, 2019).

Nanotechnology and Material Science

Phenylboronic acid-based nanomaterials are increasingly being explored for their unique properties and potential applications in fields like nanotechnology and material science. These materials can exhibit stimuli-responsive behavior, useful in designing smart drug delivery systems and sensors (Hasegawa et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(5-methyl-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWXIOFGZGNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylthio)phenylboronic acid

Synthesis routes and methods

Procedure details

The (2-bromo-4-methylphenyl)(methyl)sulfane (700 mg, 3.20 mmol) was dissolved in THF (5.0 mL) and cooled to −78° C. To the cooled solution was added n-butyl lithium (2.2 mL, 3.60 mmol) dropwise. The reaction was stirred for 2 min at −78° C. then the triisopropyl borate (0.82 mL, 3.56 mmol) was added dropwise and the reaction mixture was allowed to warm to 0° C. over a period of approximately 90 min. The reaction was quenched by addition of 1N HCl solution and was stirred for 5 min. The mixture was then extracted with EtOAc (2×50 mL). The combined organic layers were washed with water (1×30 mL), brine (1×30 mL) and dried over magnesium sulfate. The crude product was then triturated with EtOAc and hexanes to give 5-methyl-2-(methylthio)phenylboronic acid. The mother liquor was purified by medium pressure chromatography (silica gel, 0 to 30% EtOAc:hexanes) to give more desired product. Mass Spectrum (ESI) m/e=183.1 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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